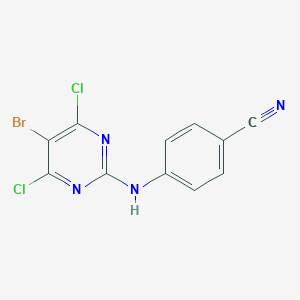

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Description

Properties

IUPAC Name |

4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrCl2N4/c12-8-9(13)17-11(18-10(8)14)16-7-3-1-6(5-15)2-4-7/h1-4H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZKXTGKGMPSTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrCl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623169 | |

| Record name | 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269055-75-6 | |

| Record name | 4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: A Keystone Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a pivotal intermediate in contemporary pharmaceutical synthesis. The document is structured to furnish researchers, scientists, and drug development professionals with an in-depth understanding of its physicochemical properties, synthesis, reactivity, and applications. Particular emphasis is placed on its crucial role as a precursor to the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. The guide also delves into the nuanced reactivity of its poly-halogenated pyrimidine core, offering insights into strategic synthetic manipulations. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of a vast array of therapeutic agents.[1][2] These nitrogen-containing heterocycles are integral to numerous biologically active molecules, including antiviral and anticancer drugs.[1] this compound (CAS No. 269055-75-6) has emerged as a particularly valuable building block due to its unique combination of reactive sites.[2][3] Its structure, featuring a pyrimidine ring adorned with two chloro substituents and a bromo substituent, coupled with a benzonitrile moiety, offers a versatile platform for the construction of complex molecular architectures.[4]

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Etravirine, a second-generation NNRTI used in the treatment of HIV-1 infection.[5][6] The strategic placement of its functional groups allows for sequential and selective reactions, a critical aspect in the multi-step synthesis of complex drug molecules. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for chemists engaged in drug discovery and process development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up. This section details the known properties of this compound.

Key Identifiers and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 269055-75-6 | [2][3] |

| Molecular Formula | C₁₁H₅BrCl₂N₄ | [3] |

| Molecular Weight | 343.99 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [6] |

| Purity (Typical) | ≥98% (HPLC) | [2] |

Predicted and Experimental Physicochemical Data

| Property | Value | Notes | Source(s) |

| Melting Point | No common data available (needs experimental determination) | Predicted to be a solid at room temperature. | [3] |

| Boiling Point | 524.3 ± 60.0 °C at 760 mmHg (Predicted) | High boiling point is expected due to the molecular structure. | [6] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [6] | |

| Solubility | Low solubility in water. Soluble in non-polar organic solvents like dichloromethane. | Expected to be soluble in common polar aprotic solvents like DMSO and DMF based on its use in synthesis. | [3] |

| pKa | -3.08 ± 0.10 (Predicted) | The molecule is weakly basic. |

Structural Elucidation and Spectroscopic Data

Definitive spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for the unambiguous identification and quality control of this intermediate. While a comprehensive, publicly available dataset is lacking, analysis of its structure allows for the prediction of key spectral features.

-

¹H NMR: The spectrum is expected to be relatively simple, showing signals for the aromatic protons of the benzonitrile ring. The protons ortho and meta to the cyano group will likely appear as doublets. The N-H proton may appear as a broad singlet.

-

¹³C NMR: The spectrum will show distinct signals for the carbons of the pyrimidine and benzonitrile rings. The carbon atoms attached to the halogens will be significantly influenced by their electronegativity.[5]

-

Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. Fragmentation would likely involve the loss of halogen atoms and cleavage of the bond between the pyrimidine and benzonitrile moieties.[7][8]

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the coupling of a tri-halogenated pyrimidine with 4-aminobenzonitrile.

General Synthetic Pathway

The most common synthetic route involves the reaction of 5-bromo-2,4,6-trichloropyrimidine with 4-aminobenzonitrile.[9] An alternative starting material is 4,6-dichloropyrimidine, which is first brominated and then coupled with 4-aminobenzonitrile.[2]

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on literature precedents.[2][9] Note: This protocol should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

5-Bromo-2,4,6-trichloropyrimidine

-

4-Aminobenzonitrile

-

Cesium Carbonate (Cs₂CO₃) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dioxane

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 4-aminobenzonitrile (1.0 eq) in anhydrous DMSO, add cesium carbonate (1.5 eq).

-

Add a solution of 5-bromo-2,4,6-trichloropyrimidine (1.0 eq) in anhydrous DMSO dropwise at room temperature.

-

Heat the reaction mixture to 100°C and stir for 12 hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.

Causality Behind Experimental Choices:

-

Base: A base such as cesium carbonate or DIPEA is required to neutralize the HCl generated during the SNAr reaction, driving the equilibrium towards the product.

-

Solvent: A polar aprotic solvent like DMSO or dioxane is used to dissolve the reactants and facilitate the nucleophilic attack on the electron-deficient pyrimidine ring.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction.

Purification

Purification is typically achieved by standard laboratory techniques:

-

Recrystallization: From a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

-

Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes as the eluent.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of the three halogen atoms on the pyrimidine ring. This allows for a stepwise and regioselective introduction of various substituents.

Reactivity of the Halogenated Pyrimidine Core

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The reactivity of the halogen substituents generally follows the order: Cl > Br. However, the position of the halogen also plays a crucial role. The chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophilic substitution than the bromine at the C5 position.[4][9]

The relative reactivity of the C4 and C6 chlorine atoms can be influenced by the nature of the nucleophile and the reaction conditions. This differential reactivity is the cornerstone of its application in building complex molecules.

Caption: Reactivity profile of the halogen substituents on the pyrimidine ring.

Key Synthetic Transformations

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at C4 and C6 can be sequentially displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This is the key transformation in the synthesis of Etravirine, where one of the chlorine atoms is substituted by an amino group.[6]

-

Metal-Catalyzed Cross-Coupling Reactions: The less reactive C-Br bond at the C5 position can be functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of carbon-carbon bonds.

Application in the Synthesis of Etravirine

The synthesis of Etravirine is a prime example of the strategic use of this compound. In a subsequent step, one of the chloro groups is displaced by 4-amino-2,6-dimethylbenzonitrile, followed by amination of the remaining chloro group.[5][6]

Caption: Simplified workflow for the synthesis of Etravirine from the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Toxicology: May be harmful if swallowed and can cause skin and serious eye irritation.[2][10]

-

Storage: Store in a cool, dry place away from direct sunlight and incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.[3] Recommended storage temperature is 2-8°C.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and versatile intermediate that plays a critical role in the synthesis of complex pharmaceutical compounds, most notably the anti-HIV drug Etravirine. Its poly-halogenated pyrimidine core allows for selective and sequential synthetic transformations, making it an invaluable tool for medicinal chemists. This guide has provided a detailed overview of its properties, synthesis, reactivity, and handling, intended to support researchers in leveraging this key building block for the advancement of drug discovery and development.

References

- Al-Ghorbani, M., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 9(1), 14-23.

- Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.

- Hillebrand, L., et al. (2021). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 75(5), 414-423.

-

Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. (2009, October 22). Cole-Parmer. Retrieved from [Link]

- Nacht, M., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry.

- Development of a practical synthesis of etravirine via a microwave-promoted amination. (2018). Chemistry Central Journal, 12(1), 137.

-

Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

- US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof. (2013). Google Patents.

- EP2342186B1 - Process for synthesis of etravirine. (2011). Google Patents.

-

Etravirine. (2014, May 12). New Drug Approvals. Retrieved from [Link]

-

The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS 105931-66-4 | High-Purity Manufacturer & Supplier China | Applications, Safety, Price, Data [nj-finechem.com]

- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. innospk.com [innospk.com]

- 7. article.sapub.org [article.sapub.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rcs.wuxiapptec.com [rcs.wuxiapptec.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

"4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile" molecular structure

An In-Depth Technical Guide to 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in contemporary pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular structure, physicochemical properties, and spectroscopic characterization. Furthermore, a detailed synthetic protocol is outlined, alongside a discussion of its crucial role as a building block for non-nucleoside reverse transcriptase inhibitors (NNRTIs), exemplified by the synthesis of Etravirine. The guide integrates established scientific principles with practical considerations for its application in medicinal chemistry, supported by authoritative references.

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of heterocyclic compounds are paramount to the development of novel therapeutics. Among these, pyrimidine derivatives have emerged as a versatile scaffold, integral to the structure of numerous biologically active molecules. This compound (CAS No. 269055-75-6) is a highly functionalized pyrimidine derivative that has garnered significant attention as a critical intermediate in the synthesis of advanced pharmaceutical agents.

Its molecular architecture, featuring a halogen-rich pyrimidine core linked to a benzonitrile moiety, presents multiple reactive sites for further chemical transformations. This makes it a valuable precursor in the multi-step synthesis of complex drug molecules. Notably, this compound is a pivotal intermediate in the manufacturing of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections. This guide aims to provide a detailed technical examination of its molecular structure, synthesis, and its significance in the broader context of drug discovery.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

The molecule consists of a central pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, a bromine atom at position 5, and an amino linker at position 2, which connects to a benzonitrile group at the para position.

Caption: Molecular structure of the topic compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 269055-75-6 | [1] |

| Molecular Formula | C₁₁H₅BrCl₂N₄ | [1] |

| Molecular Weight | 343.99 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Boiling Point | 524.3 ± 60.0 °C at 760 mmHg | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of the compound.

Based on the analysis of spectra available in the public domain, the following ¹H and ¹³C NMR chemical shifts are assigned.

| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Ar-H | ~8.0 | Doublet | 2H, benzonitrile protons ortho to -CN |

| Ar-H | ~7.8 | Doublet | 2H, benzonitrile protons meta to -CN |

| -NH- | ~10.5 | Singlet | 1H, amine proton |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |

| C=N | ~160 | C4/C6 of pyrimidine |

| C-N | ~158 | C2 of pyrimidine |

| C-N (Ar) | ~142 | Quaternary C of benzonitrile (attached to NH) |

| C-H (Ar) | ~133 | CH of benzonitrile (ortho to CN) |

| C-H (Ar) | ~120 | CH of benzonitrile (meta to CN) |

| -C≡N | ~118 | Cyano carbon |

| C-CN (Ar) | ~105 | Quaternary C of benzonitrile (attached to CN) |

| C-Br | ~100 | C5 of pyrimidine |

Data extracted from spectra in patent US20130123498A1.

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3300-3500 | Stretching |

| C≡N | 2220-2260 | Stretching |

| C=N, C=C (Aromatic) | 1500-1650 | Stretching |

| C-Cl | 600-800 | Stretching |

| C-Br | 500-600 | Stretching |

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Manufacturing

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved through a multi-step process, often starting from more readily available precursors. One common route involves the construction of the substituted pyrimidine ring followed by coupling with 4-aminobenzonitrile.

Caption: A common synthetic pathway for the target compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on procedures outlined in the patent literature.

Step 1: Synthesis of 4-(4,6-dihydroxypyrimidin-2-yl-amino)-benzonitrile

-

To a solution of sodium ethoxide in ethanol, add 4-guanidinobenzonitrile.

-

Add diethylmalonate dropwise to the mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and acidify with a suitable acid to precipitate the product.

-

Filter, wash with water and ethanol, and dry to obtain the dihydroxy pyrimidine derivative.

Step 2: Synthesis of 4-(4,6-dichloropyrimidin-2-ylamino)benzonitrile

-

Suspend the dihydroxy pyrimidine derivative in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a base (e.g., sodium bicarbonate) to precipitate the dichloro derivative.

-

Filter, wash with water, and dry.

Step 3: Synthesis of this compound

-

Dissolve the dichloro derivative in a suitable solvent such as aqueous methanol.

-

Add sodium bicarbonate, followed by the dropwise addition of bromine.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine.

-

Filter the precipitate, wash with water, and dry to yield the final product.

Role in Drug Discovery and Development

Key Intermediate for Etravirine

The primary application of this compound is as a key intermediate in the synthesis of Etravirine. In the subsequent synthetic step, one of the chlorine atoms on the pyrimidine ring is displaced by 4-hydroxy-3,5-dimethylbenzonitrile.

Mechanism of Action of Diarylpyrimidine Derivatives

Diarylpyrimidine (DAPY) derivatives, including Etravirine, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Caption: Conceptual diagram of NNRTI mechanism of action.

Structure-Activity Relationship (SAR) Insights

The structural features of this compound are crucial for the activity of its derivatives. The halogenated pyrimidine core provides a rigid scaffold for the correct orientation of the molecule within the binding pocket of the reverse transcriptase. The reactive chlorine and bromine atoms allow for the introduction of various substituents, enabling the fine-tuning of the molecule's potency, resistance profile, and pharmacokinetic properties. The benzonitrile group is also a common feature in many NNRTIs, contributing to the overall binding affinity.

Handling, Storage, and Safety

This compound is intended for research use only. It may be harmful if swallowed and can cause skin and eye irritation.[1] It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool (2-8°C), dry place in a tightly sealed container.[3]

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its highly functionalized structure provides a versatile platform for the synthesis of complex pharmaceutical agents, most notably the anti-HIV drug Etravirine. A thorough understanding of its molecular structure, properties, and synthesis is essential for researchers and developers working on novel therapeutics. This guide has provided a detailed overview of these aspects, underscoring the compound's significance in the ongoing efforts to combat viral diseases.

References

-

Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis. [Link]

-

Pharmaffiliates. 4-((5-Bromo-4,6-dichloropyrimidin-2-yl-4,5,6-13C3)amino)benzonitrile. [Link]

- Google Patents. WO2016059646A2 - Improved process for the preparation of 4-[6-amino-5-bromo-2-[(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile.

-

PMC. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. [Link]

- Google Patents.

-

Chemdad. BENZONITRILE, 4-[(5-BROMO-4,6-DICHLORO-2-PYRIMIDINYL)AMINO]-. [Link]

Sources

An In-depth Technical Guide to 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: From Synthetic Intermediate to Antiviral Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a key chemical intermediate in the synthesis of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine. While the primary role of this compound is as a precursor in pharmaceutical manufacturing, this guide will elucidate its critical function in the synthetic pathway of Etravirine and, by extension, the mechanism of action of the resulting antiretroviral drug. Furthermore, the broader biological potential of the pyrimidine scaffold, from which this compound is derived, will be explored, highlighting its significance in medicinal chemistry. This document will delve into the synthetic route, the molecular mechanism of the final active pharmaceutical ingredient, and relevant experimental protocols for the evaluation of anti-HIV agents, thereby providing a complete scientific narrative from chemical synthesis to therapeutic action.

Introduction: The Identity of this compound

This compound is a halogenated pyrimidine derivative with the chemical formula C₁₁H₅BrCl₂N₄.[1] Its structure, characterized by a dichloropyrimidine ring substituted with a bromine atom and a 4-cyanophenylamino group, makes it a versatile building block in organic synthesis.[1] The principal and most well-documented application of this compound is its role as a crucial intermediate in the multi-step synthesis of Etravirine (brand name Intelence), a potent antiretroviral drug used in the treatment of HIV-1 infection.[1][2]

Pivotal Role in the Synthesis of Etravirine

The synthesis of Etravirine involves a series of chemical transformations where this compound serves as a key structural component. One of the documented synthetic pathways involves the reaction of this intermediate with 4-hydroxy-3,5-dimethylbenzonitrile.[2][3][4] In this nucleophilic aromatic substitution reaction, one of the chlorine atoms on the pyrimidine ring is displaced by the phenoxide of 4-hydroxy-3,5-dimethylbenzonitrile. Subsequent amination of the remaining chloro group yields Etravirine.[2]

The following diagram illustrates a simplified workflow for the synthesis of Etravirine, highlighting the central role of this compound.

Caption: Synthetic workflow for Etravirine.

The End Goal: Mechanism of Action of Etravirine

As the biological activity of this compound is intrinsically linked to its final product, Etravirine, understanding the mechanism of action of Etravirine is paramount. Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme.[5][6]

HIV-1 RT is a crucial enzyme for the replication of the virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.[7] NNRTIs, including Etravirine, are allosteric inhibitors that bind to a hydrophobic pocket on the RT enzyme, distinct from the active site.[7][8] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity, thereby halting viral replication.[7][8]

The molecular flexibility of Etravirine allows it to bind to the RT enzyme in multiple conformations.[5] This adaptability is a key feature that enables Etravirine to maintain its efficacy against HIV-1 strains that have developed resistance to first-generation NNRTIs through mutations in the NNRTI binding pocket.[5][6]

The following diagram illustrates the HIV-1 life cycle and the point of inhibition by Etravirine.

Caption: HIV-1 life cycle and Etravirine's point of inhibition.

Broader Biological Significance of the Pyrimidine Scaffold

The pyrimidine ring, the core structure of this compound, is a privileged scaffold in medicinal chemistry. Pyrimidine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[9][10][11][12][13] This broad applicability stems from the ability of the pyrimidine core to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological targets.[13] In oncology, for instance, pyrimidine derivatives have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation.[9]

Experimental Evaluation of Anti-HIV Activity

To assess the efficacy of compounds like Etravirine, which are the culmination of synthetic pathways involving intermediates such as this compound, specific in vitro assays are employed. A fundamental method is the HIV-1 reverse transcriptase assay.

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against HIV-1 reverse transcriptase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is purified. A poly(rA)-oligo(dT) template-primer is used as the substrate, along with deoxythymidine triphosphate (dTTP) labeled with a radioisotope (e.g., ³H) or a fluorescent tag.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the HIV-1 RT enzyme, the template-primer, labeled dTTP, and varying concentrations of the test compound (e.g., Etravirine).

-

Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.

-

Termination and Detection: The reaction is stopped, and the newly synthesized DNA is captured, often on a filter membrane. The amount of incorporated labeled dTTP is quantified using a scintillation counter or a fluorescence reader.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-drug control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) is determined by plotting the percentage of inhibition against the compound concentration.

| Compound | IC₅₀ (nM) against Wild-Type HIV-1 RT | IC₅₀ (nM) against K103N Mutant RT |

| Etravirine | 2.5 | 4.1 |

| Efavirenz | 2.2 | >1000 |

| Nevirapine | 40 | >5000 |

Table 1: Representative IC₅₀ values for selected NNRTIs against wild-type and a common resistant mutant of HIV-1 RT. Data are illustrative.

Conclusion

While this compound does not have a defined mechanism of action in a biological context itself, its role as a key synthetic intermediate is indispensable for the production of the potent anti-HIV drug, Etravirine. This guide has illuminated the journey of this molecule from a chemical building block to its ultimate contribution to a life-saving therapeutic. The detailed examination of Etravirine's mechanism of action as a second-generation NNRTI underscores the critical importance of rational drug design and synthesis in addressing the challenges of drug resistance. The broader context of the pyrimidine scaffold's versatility further emphasizes the enduring value of this heterocyclic system in the ongoing quest for novel therapeutic agents.

References

- The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery. (2025). Benchchem.

- Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection. (n.d.). PMC - NIH.

- Etravirine. (n.d.). Wikipedia.

- What is the mechanism of Etravirine? (2024).

- Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.

- Biological activities of synthetic pyrimidine deriv

- Navigating the Synthesis of Etravirine: The Crucial Role of Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Pharmacology of Etravirine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025).

- Diverse Biological Activity of Pyrimidine Deriv

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).

- [Chemical characteristics, mechanism of action and antiviral activity of etravirine]. (n.d.). PubMed.

- Role of etravirine in the management of treatment-experienced patients with human immunodeficiency virus type 1. (n.d.). NIH.

- Etravirine, a Next-Generation Nonnucleoside Reverse-Transcriptase Inhbitor. (n.d.). Clinical Infectious Diseases | Oxford Academic.

- Etravirine (Intelence). (2021). Aidsmap.

- Development of a practical synthesis of etravirine via a microwave-promoted amin

- Process for the preparation of etravirine and intermediates in the synthesis thereof. (n.d.).

- Etravirine. (2014). New Drug Approvals.

- Identification of mechanistically distinct inhibitors of HIV-1 reverse transcriptase through fragment screening. (n.d.). PNAS.

- Process for synthesis of etravirine. (n.d.).

- Solid Phase Assays for the Detection of Inhibitors of HIV Reverse Transcriptase. (n.d.).

- Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (n.d.). PubMed Central.

- Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles. (2025). PMC - PubMed Central.

- Discovery of Novel Inhibitors of HIV‐1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles. (n.d.). eScholarship.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. EP2342186B1 - Process for synthesis of etravirine - Google Patents [patents.google.com]

- 5. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etravirine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Etravirine? [synapse.patsnap.com]

- 8. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 12. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gsconlinepress.com [gsconlinepress.com]

An In-Depth Technical Guide on the Biological Significance of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile

Foreword: The Unseen Contribution of a Key Intermediate

In the landscape of pharmaceutical research and development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to a successful therapeutic is paved with critical, yet often unsung, molecular heroes: the intermediates. This guide delves into the technical and biological significance of one such molecule, 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile . While direct biological activity data for this compound is not extensively documented, its role as a pivotal precursor in the synthesis of potent antiviral agents, most notably the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, underscores its profound importance. This document will illuminate the structural and functional rationale behind its use, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its contribution to modern medicine.

Compound Profile: this compound

This compound is a highly functionalized heterocyclic molecule, characterized by a di-chlorinated, brominated pyrimidine ring linked to a benzonitrile moiety via an amino bridge.[1] Its multifaceted structure, featuring multiple reactive sites, makes it a versatile and valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 269055-75-6 | [1] |

| Molecular Formula | C₁₁H₅BrCl₂N₄ | [1] |

| Molecular Weight | 343.99 g/mol | [1] |

| Appearance | Off-white to white crystalline powder | [2] |

| Primary Application | Intermediate in the synthesis of HIV replication inhibitors (e.g., Etravirine) | [1][3] |

The strategic placement of halogen atoms (bromine and chlorine) on the pyrimidine ring, coupled with the electron-withdrawing benzonitrile group, provides a rich chemical handle for subsequent synthetic transformations.[1]

The Pivotal Role in Etravirine Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of Etravirine, a diarylpyrimidine (DAPY) NNRTI used in the treatment of HIV-1 infection.[4] The synthesis of Etravirine from this intermediate is a multi-step process that highlights the chemical versatility of the precursor.

Synthetic Workflow: From Intermediate to API

A common synthetic route involves the initial reaction of 5-bromo-2,4,6-trichloropyrimidine with 4-aminobenzonitrile to yield our compound of interest.[4] This is followed by a nucleophilic aromatic substitution reaction and subsequent amination to arrive at the final Etravirine structure.

Figure 1: A simplified workflow for the synthesis of Etravirine, highlighting the central role of the topic intermediate.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established synthetic routes.[4]

-

Synthesis of this compound:

-

To a solution of 5-bromo-2,4,6-trichloropyrimidine in a suitable solvent such as dioxane, add 4-aminobenzonitrile.

-

The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC or HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated, for instance, by filtration, and purified if necessary.

-

-

Synthesis of the Diaryl Ether Intermediate:

-

The previously synthesized intermediate is dissolved in a high-boiling point solvent like N-methylpyrrolidone.

-

4-hydroxy-3,5-dimethylbenzonitrile and a suitable base are added to the mixture.

-

The reaction is heated to facilitate the nucleophilic aromatic substitution of one of the chlorine atoms.

-

Work-up and purification yield the diaryl ether intermediate.

-

-

Final Amination to Yield Etravirine:

-

The diaryl ether intermediate is subjected to amination, typically using ammonia in a pressure vessel at elevated temperatures.[4]

-

This step replaces the remaining chlorine atom with an amino group, completing the synthesis of Etravirine.

-

The final product is then purified to meet pharmaceutical standards.

-

Biological Significance through Structure-Activity Relationship (SAR)

While this compound itself is not the active agent, its constituent parts are crucial for the biological activity of Etravirine. The diarylpyrimidine class of NNRTIs is known for its unique ability to bind to a flexible, allosteric pocket on the HIV-1 reverse transcriptase enzyme.[5][6]

The Diarylpyrimidine Core

The central pyrimidine ring, provided by the intermediate, serves as the scaffold for the two "wings" of the diarylpyrimidine structure. This "butterfly-like" conformation allows the molecule to adapt to mutations in the binding pocket of the reverse transcriptase, a key reason for the improved resistance profile of second-generation NNRTIs like Etravirine.[7]

The Role of the Benzonitrile Moiety

The 4-cyanophenyl group (benzonitrile) is a common feature in many potent NNRTIs. This group often engages in key interactions within the binding pocket, such as π-π stacking with aromatic residues like Tyr181 and Tyr188.[8] The nitrile group itself can also form hydrogen bonds with the backbone of the enzyme.[8]

The Importance of Halogenation

The bromine atom at the 5-position of the pyrimidine ring, a feature of our intermediate, is known to enhance the potency of diarylpyrimidine NNRTIs.[9] Halogen atoms can increase binding affinity through various mechanisms, including halogen bonding and by influencing the overall electronic properties and conformation of the molecule.

Figure 2: The structural contributions of the intermediate to the biological activity of Etravirine.

Mechanism of Action of the Final Product: Etravirine

Etravirine, and other NNRTIs, are allosteric inhibitors of HIV-1 reverse transcriptase.[5][6] They do not bind to the active site of the enzyme but rather to a nearby hydrophobic pocket known as the NNRTI binding pocket (NNIBP).[8]

Binding of Etravirine to the NNIBP induces conformational changes in the enzyme, primarily affecting the "thumb" and "finger" subdomains. This distortion of the enzyme's structure reduces its flexibility and catalytic efficiency, thereby inhibiting the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[5][6] The structural features endowed by this compound are instrumental in ensuring a snug and adaptable fit within this pocket, leading to potent inhibition.

Conclusion: A Testament to the Importance of Chemical Scaffolds

References

- Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. PubMed Central.

- Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase.

- Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. RSC Publishing.

- This compound. Benchchem.

- Structure-Based Drug Design Yields Diarylpyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. R Discovery.

- Anti-HIV potential of diarylpyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors: design, synthesis, docking, TOPKAT analysis and molecular dynamics simul

- This compound. Methylamine Supplier.

- Development of a practical synthesis of etravirine via a microwave-promoted amin

- Biological and clinical cut-off analyses for etravirine in the PhenoSense (TM) HIV assay. Libronix.

- 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile. PubChem.

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput

- Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Upd

- 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. Changzhou Huaren Chemical Co., Ltd.

- 4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile - C11H5BrCl2N4. Chemspace.

- Exploring 4-[(5-Bromo-4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: A Key Intermediate in Pharmaceutical Synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile | Changzhou Huaren Chemical Co., Ltd. [huarenchem.com]

- 3. innospk.com [innospk.com]

- 4. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: A Technical Guide for Drug Development Professionals

Foreword: Beyond the Intermediate – A Perspective on Latent Therapeutic Value

To the seasoned researcher in drug discovery, the compound 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile is primarily recognized as a crucial building block. It is a key intermediate in the synthesis of etravirine, a non-nucleoside reverse transcriptase inhibitor vital in the management of HIV-1 infection[1]. Its meticulously designed structure, featuring a halogenated pyrimidine core and a benzonitrile moiety, facilitates the intricate molecular architecture of this established antiviral agent.

However, to dismiss this molecule as a mere stepping stone would be to overlook the vast, untapped potential inherent in its chemical scaffold. The pyrimidine ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology[2]. The 2-aminopyrimidine motif, in particular, is a well-established pharmacophore known to interact with the hinge region of protein kinases, making it a fertile ground for the development of targeted cancer therapies.

This technical guide, therefore, adopts a dual perspective. We will first meticulously dissect the established role of this compound as a synthetic intermediate, providing a robust understanding of its chemical utility. Subsequently, and more importantly, we will embark on a forward-looking exploration of its potential therapeutic applications. Drawing upon structure-activity relationships of analogous compounds and established experimental paradigms, we will construct a scientifically rigorous hypothesis for its latent bioactivity and provide the detailed methodologies required to unlock it. This document is intended to be a catalyst for innovation, encouraging the scientific community to look beyond the known and explore the full therapeutic horizon of this versatile molecule.

Part 1: The Established Role - A Cornerstone in Antiviral Synthesis

The primary and well-documented application of this compound is as a pivotal intermediate in the multi-step synthesis of Etravirine[1]. The strategic placement of its functional groups—the reactive bromine and chlorine atoms on the pyrimidine ring and the cyano group on the phenyl ring—offers multiple sites for controlled chemical transformations[3].

The synthesis of Etravirine from this intermediate generally involves a series of nucleophilic aromatic substitution (SNAr) reactions. The halogenated pyrimidine core is highly susceptible to nucleophilic attack, allowing for the sequential introduction of the other key fragments of the final drug molecule. While several synthetic routes have been published, a common strategy involves the reaction of this compound with an appropriate aminophenol derivative, followed by further modifications to yield Etravirine. The specific reaction conditions, including the choice of base, solvent, and temperature, are critical for optimizing the yield and purity of the final product.

Below is a generalized workflow illustrating the pivotal role of our subject compound in the synthesis of Etravirine.

Caption: Hypothesized competitive ATP-binding mechanism of this compound.

Part 3: Experimental Validation - A Roadmap for Discovery

To empirically test the hypothesized therapeutic potential of this compound, a systematic and multi-tiered experimental approach is required. The following protocols provide a robust framework for the initial in vitro characterization of this compound.

In Vitro Kinase Inhibition Assays

The first step in validating our hypothesis is to assess the direct inhibitory activity of the compound against a panel of purified kinases. A luminescence-based assay is a common and high-throughput method for this purpose.

Protocol: Luminescence-Based In Vitro Kinase Assay

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

-

-

Kinase Reaction Setup (96-well plate format):

-

To each well, add 2.5 µL of the serially diluted compound or a DMSO control.

-

Add 2.5 µL of the kinase of interest (e.g., JAK2, PAK4, FAK) in an appropriate kinase assay buffer.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be empirically determined for each kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Interpretation:

| Kinase Target | Hypothetical IC50 (nM) |

| Kinase A | 15 |

| Kinase B | 250 |

| Kinase C | >10,000 |

A low IC50 value indicates potent inhibition of the target kinase.

Cell-Based Assays for Anticancer Activity

Following the identification of potential kinase targets, the next logical step is to evaluate the compound's effect on cancer cell viability and proliferation. The MTT and XTT assays are reliable colorimetric methods for this purpose.[2][4]

Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, HCT-116, PC-3, MCF-7) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the existing medium with the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Directions

While this compound has a well-defined role as a synthetic intermediate, its inherent structural features strongly suggest a latent potential as a direct therapeutic agent, particularly as a kinase inhibitor for oncology applications. The experimental framework provided in this guide offers a clear and scientifically rigorous path to exploring this hypothesis.

Future research should focus on a broad kinase screening panel to identify the primary targets of this compound. Subsequent structure-activity relationship (SAR) studies, involving the systematic modification of the pyrimidine and benzonitrile rings, could lead to the development of novel analogs with enhanced potency and selectivity. In vivo studies in relevant animal models will be the ultimate validation of its therapeutic efficacy.

It is our hope that this guide will inspire researchers to look beyond the established applications of chemical intermediates and to explore the vast and often untapped therapeutic potential that lies within these fascinating molecules.

References

-

Navigating the Synthesis of Etravirine: The Crucial Role of Key Intermediates. (URL: [Link])

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) - PubMed. (URL: [Link])

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - RSC Publishing. (URL: [Link])

-

Cell-based Assays for Drug Discovery | Reaction Biology. (URL: [Link])

-

Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed. (URL: [Link])

-

2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. (URL: [Link])

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL: [Link])

-

Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed. (URL: [Link])

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) - ResearchGate. (URL: [Link])

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (URL: [Link])

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - NIH. (URL: [Link])

Sources

- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: A Cornerstone Intermediate for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS No. 269055-75-6), a pivotal intermediate in pharmaceutical synthesis. We will delve into its physicochemical properties, established synthetic methodologies, and its critical role as a versatile building block in medicinal chemistry. The primary focus will be on its established application in the synthesis of the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI), Etravirine, and its burgeoning potential in the development of novel therapeutics, particularly in oncology. This document is intended to serve as a detailed resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the application of this high-value compound.

Core Compound Profile: Physicochemical and Structural Characteristics

This compound is a highly functionalized heterocyclic compound, distinguished by a trifecta of reactive sites that render it exceptionally valuable for synthetic diversification.[1][2] Its structure features a central pyrimidine ring, a core scaffold in numerous biologically active molecules, linked via an amino bridge to a benzonitrile moiety.[1][2] The pyrimidine ring is heavily substituted with two chlorine atoms and one bromine atom, providing multiple, differentially reactive handles for subsequent chemical modifications.

The strategic arrangement of these functional groups allows for a programmed, stepwise approach to building molecular complexity, a highly desirable attribute in the synthesis of targeted therapeutics.[1] The compound typically presents as a white to light yellow crystalline powder and meets stringent purity standards (≥98% by HPLC) required for pharmaceutical development.[1][3]

| Property | Value | Reference |

| CAS Number | 269055-75-6 | [1][3][4] |

| Molecular Formula | C₁₁H₅BrCl₂N₄ | [1][2][3] |

| Molecular Weight | 343.99 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Purity | ≥98% (HPLC) | [1] |

| Boiling Point | 524.3 ± 60.0 °C at 760 mmHg | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [3] |

| Storage | Store sealed in dry conditions at 2-8°C | [1][5] |

Synthesis and Mechanism: Crafting the Core Intermediate

The synthesis of this compound is most effectively achieved through a stepwise halogenation-amination sequence. This approach provides excellent control over the final structure and yields the desired product in high purity. The causality behind this specific pathway lies in the deliberate activation of the pyrimidine core before coupling with the aminobenzonitrile fragment.

Workflow: Synthesis of the Target Intermediate

Caption: Synthetic workflow for the target compound.

Detailed Synthesis Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.[1]

PART A: BROMINATION OF THE PYRIMIDINE CORE

-

Rationale: The initial bromination at the 5-position of the 4,6-dichloropyrimidine ring is a critical activation step. This electron-withdrawing group further enhances the electrophilicity of the carbon atoms at the 2, 4, and 6 positions, priming the ring for the subsequent nucleophilic substitution.

-

Procedure:

-

To a solution of 4,6-dichloropyrimidine in acetic acid, add bromine (Br₂) dropwise at room temperature.

-

Heat the reaction mixture to 80°C and maintain for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, cool the mixture and quench with a suitable reducing agent (e.g., sodium thiosulfate solution) to neutralize excess bromine.

-

The product, 5-Bromo-4,6-dichloropyrimidine, can be isolated via extraction and purified by recrystallization or column chromatography.

-

PART B: NUCLEOPHILIC AROMATIC SUBSTITUTION (SNAr)

-

Rationale: The coupling of the activated pyrimidine core with 4-aminobenzonitrile proceeds via an SNAr mechanism. The choice of a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is crucial to deprotonate the amine, generating a potent nucleophile without competing in the substitution. A polar aprotic solvent like DMSO is used to solubilize the reagents and facilitate the reaction, which requires elevated temperatures (e.g., 100°C) to overcome the activation energy barrier.

-

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve the 5-Bromo-4,6-dichloropyrimidine intermediate and 4-aminobenzonitrile in anhydrous DMSO.

-

Add cesium carbonate (Cs₂CO₃) to the mixture.

-

Heat the reaction to 100°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The final product can be further purified by column chromatography or recrystallization to achieve >98% purity. Isolated yields for this step are typically in the range of 78-82%.[1]

-

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for building complex, biologically active molecules.[2]

The Pyrimidine Scaffold: A Privileged Structure

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry.[6] As a fundamental component of the nucleic acids thymine, cytosine, and uracil, its structure is inherently recognized by a multitude of biological systems.[7] Pyrimidine derivatives are bioisosteres of purines, enabling them to interact with a wide array of enzymes and receptors, leading to diverse pharmacological effects including anticancer, antiviral, and anti-inflammatory activities.[6][8][9]

Primary Application: Synthesis of Etravirine (NNRTI for HIV)

The most prominent application of this intermediate is in the synthesis of Etravirine, a second-generation NNRTI used in the treatment of HIV-1 infection.[3] Etravirine's unique diarylpyrimidine structure provides the flexibility needed to bind to the allosteric site of the HIV reverse transcriptase enzyme, effectively inhibiting viral replication, even against strains resistant to first-generation NNRTIs.

The synthesis of Etravirine leverages the differential reactivity of the halogen atoms on the this compound core, allowing for sequential, site-selective palladium-catalyzed cross-coupling reactions to install the other aromatic fragments of the final drug molecule.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. 4-[(5-bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile - C11H5BrCl2N4 | CSSB00015259164 [chem-space.com]

- 5. This compound | CAS 105931-66-4 | High-Purity Manufacturer & Supplier China | Applications, Safety, Price, Data [nj-finechem.com]

- 6. researchgate.net [researchgate.net]

- 7. veterinaria.org [veterinaria.org]

- 8. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 9. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile: Synthesis, Characterization, and Application in Drug Discovery

This technical guide provides a comprehensive overview of 4-((5-Bromo-4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a pivotal chemical intermediate in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, underlying reaction mechanisms, analytical characterization, and its significant role as a precursor to potent antiviral agents.

Introduction: A Key Building Block for Diarylpyrimidine NNRTIs

This compound (CAS No. 269055-75-6) is a highly functionalized heterocyclic compound that has garnered significant attention in pharmaceutical research.[1] Its structure, featuring a halogen-rich pyrimidine core linked to a benzonitrile moiety, makes it a versatile and reactive building block for the synthesis of complex drug molecules.[2]

The primary importance of this compound lies in its role as a key intermediate in the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Etravirine is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[3] The unique diarylpyrimidine (DAPY) scaffold of Etravirine, constructed using this intermediate, provides the flexibility to bind to mutant forms of the HIV-1 reverse transcriptase enzyme.[4] This guide will elucidate the critical aspects of its synthesis and its pathway to becoming part of a life-saving therapeutic.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective use in synthetic and research applications.

| Property | Value | Source(s) |

| CAS Number | 269055-75-6 | [5][6] |

| Molecular Formula | C₁₁H₅BrCl₂N₄ | [5] |

| Molecular Weight | 343.99 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Purity | ≥98% (by HPLC) | [5] |

| Boiling Point | 524.3 ± 60.0 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Storage | Sealed in dry conditions at 2-8°C | [7] |

The molecule's structure is defined by a central pyrimidine ring, which is rendered highly electron-deficient by the presence of three halogen substituents (one bromine and two chlorines). This electron deficiency is key to its reactivity, particularly in nucleophilic aromatic substitution reactions. The 2-amino linkage to a benzonitrile group provides another site for potential functionalization and contributes to the overall electronic and steric profile of the molecule, which is crucial for its subsequent transformations into diarylpyrimidine drugs.[2]

Synthesis and Mechanistic Insights

The discovery and development of this intermediate are intrinsically linked to the quest for novel anti-HIV agents. Its synthesis is a prime example of strategic heterocyclic chemistry, primarily relying on the principles of Nucleophilic Aromatic Substitution (SNAr).

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring, especially when substituted with multiple halogens, is an electron-poor (π-deficient) system, making it susceptible to attack by nucleophiles.[8] The SNAr mechanism is the cornerstone of this compound's synthesis. This reaction proceeds via a two-step addition-elimination sequence:

-

Nucleophilic Attack: A nucleophile (in this case, the amino group of 4-aminobenzonitrile) attacks one of the electrophilic carbon atoms on the pyrimidine ring bearing a halogen (a good leaving group). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group.

The presence of multiple electron-withdrawing halogen atoms on the pyrimidine ring is critical as they stabilize the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction.[9]

Synthetic Strategy: Stepwise Halogenation and Amination

A common and effective route for the synthesis of this compound involves a multi-step process that builds the molecule sequentially. A key patent outlines a method starting from 4-guanidinobenzonitrile, which is first cyclized and then halogenated before the final coupling.[10]

The process can be conceptually broken down as follows:

-

Pyrimidine Ring Formation: Cyclization of 4-guanidinobenzonitrile with a suitable partner like diethyl malonate yields a dihydroxypyrimidine derivative.

-

Chlorination: The hydroxyl groups are converted to chlorides using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), resulting in a dichloropyrimidine core.

-

Bromination: A bromine atom is introduced at the C5 position.

-

Nucleophilic Aromatic Substitution: The final key step is the reaction of the resulting 5-bromo-4,6-dichloropyrimidine derivative with 4-aminobenzonitrile.

Caption: Generalized workflow for the synthesis of the target intermediate.

Causality in Experimental Design

The choice of reagents and conditions is dictated by the need for regioselectivity and high yield. In the final SNAr step, the reaction must selectively occur at the C2 position of the pyrimidine ring. The reactivity of halogenated pyrimidines is position-dependent; C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. However, the specific substitution pattern on the precursor and the reaction conditions can steer the selectivity. The synthesis of the Etravirine precursor specifically involves the displacement of a leaving group at the C2 position, which is achieved by using a pre-functionalized pyrimidine where the C4 and C6 positions are already chlorinated.[11]

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for SNAr reactions on pyrimidine systems as described in the patent literature.[10] Note: This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory safety conditions.

Objective: To synthesize this compound.

Materials:

-

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile

-

Bromine (Br₂)

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile, in aqueous methanol.

-

Base Addition: Add sodium bicarbonate to the solution. The base acts as a scavenger for the HBr generated during the reaction.

-

Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in methanol dropwise to the stirred reaction mixture. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess bromine.

-

Precipitation & Isolation: Add water to the reaction mixture to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using HPLC, Mass Spectrometry, and NMR spectroscopy.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, a suite of analytical techniques must be employed.

| Technique | Expected Observations |

| HPLC | A single major peak with a purity of ≥98% under standard reverse-phase conditions. |

| Mass Spec (ESI) | Expected [M+H]⁺ ion at approximately 342.9, 344.9, and 346.9 m/z, corresponding to the isotopic pattern of one bromine and two chlorine atoms. |

| ¹H-NMR | Aromatic protons of the benzonitrile ring would appear as two doublets in the range of 7.5-8.0 ppm. The N-H proton would appear as a singlet, which may be broad and its chemical shift solvent-dependent. |

| ¹³C-NMR | Signals corresponding to the quaternary carbons of the pyrimidine ring (C2, C4, C5, C6), the carbons of the benzonitrile ring, and the nitrile carbon (around 118-120 ppm). |

Note: The exact chemical shifts for NMR will depend on the solvent used (e.g., DMSO-d₆ or CDCl₃).

Application in Drug Discovery: A Precursor to HIV-1 NNRTIs

The principal application of this compound is as a late-stage intermediate in the synthesis of Etravirine and other related diarylpyrimidine NNRTIs.[12][13] The subsequent synthetic steps typically involve sequential SNAr reactions at the C4 and C6 positions, displacing the remaining chlorine atoms to build the final drug molecule.

Mechanism of Action of Diarylpyrimidine NNRTIs

NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[14] They do not bind to the enzyme's active site but to a nearby hydrophobic pocket known as the NNRTI binding pocket (NNIBP).[15]

Binding of an NNRTI like Etravirine to this pocket induces conformational changes in the enzyme, which:

-

Reduces the mobility of the enzyme's "thumb" and "finger" subdomains.

-

Distorts the geometry of the catalytic residues (Asp110, Asp185, Asp186) in the active site.

-

Ultimately blocks the polymerase activity, preventing the conversion of the viral RNA genome into proviral DNA.[16]

This mechanism effectively halts the viral replication cycle at a critical stage.[12] The diarylpyrimidine structure, enabled by the title intermediate, provides a unique "wobble" capacity within the binding pocket, allowing it to maintain potency against viral strains that have developed mutations conferring resistance to earlier NNRTIs.[17]

Caption: Mechanism of action of diarylpyrimidine NNRTIs like Etravirine.

Conclusion

This compound is more than a mere chemical reagent; it is a testament to the power of rational drug design and advanced organic synthesis. Its discovery was driven by the urgent need for more resilient antiretroviral therapies, and its synthesis showcases the strategic application of fundamental principles of heterocyclic chemistry. For researchers in the field, a deep understanding of this intermediate's properties, synthesis, and mechanism of action provides a crucial foundation for the development of the next generation of therapeutics targeting HIV and potentially other diseases. The continued exploration of derivatives built from this versatile scaffold holds significant promise for future drug discovery efforts.

References

-

Spence, R., et al. (1995). Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors. PubMed. Available at: [Link]

-

Hsiou, Y., et al. (1998). Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. UCLA MBI Available at: [Link]

-

Sluis-Cremer, N., et al. (2004). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. PMC - NIH. Available at: [Link]

-

Tantillo, C., et al. (2009). HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate. PMC - NIH. Available at: [Link]

-

Feng, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal. Available at: [Link]

-

Feng, Y., et al. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Springer. Available at: [Link]

-

The Categories, Mechanisms and Features of Nonnucleoside Reverse Transcriptase Inhibitors of HIV-1. ResearchGate. Available at: [Link]

- Process for synthesis of etravirine. Google Patents.

-

Synthesis of etravirine with 2,4,6-trichloropyrimidine (6) as starting material. ResearchGate. Available at: [Link]

-

Etravirine - New Drug Approvals. New Drug Approvals. Available at: [Link]

-

Supplementary Information. Universidade Federal de Santa Catarina. Available at: [Link]

-

The Technical Edge: Exploring the Chemical Synthesis of 4-[(5-bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. PubMed Central. Available at: [Link]

-

Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. PubMed Central. Available at: [Link]

-

Structure-Activity Relationship Studies on Clinically Relevant HIV-1 NNRTIs. ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Structure-based design of novel 2,4,5-trisubstituted pyrimidine derivatives as potent HIV-1 NNRTIs by exploiting the tolerant regions in NNTRIs binding pocket. PubMed. Available at: [Link]

- Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor. Google Patents.

-